

# Introduction: Unveiling the Molecular Signature of a Key Heterocycle

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## Compound of Interest

Compound Name: 5-Nitro-1H-indazol-6-ol

Cat. No.: B1405396

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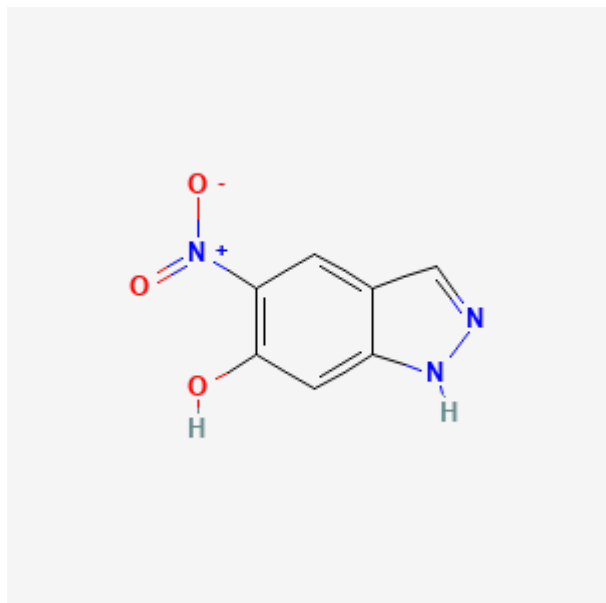
In the landscape of medicinal chemistry and drug development, nitrogen-containing heterocycles are foundational scaffolds for creating novel therapeutics. Among these, the indazole core is of particular interest due to its prevalence in a wide array of biologically active compounds, demonstrating properties that range from anti-inflammatory to potent anti-tumor activity. The introduction of a nitro group onto this scaffold, as seen in **5-Nitro-1H-indazol-6-ol**, further modulates its electronic properties and potential biological interactions, making it a valuable building block for targeted drug design. The nitro group can enhance activity by inducing oxidative stress, a mechanism exploited in agents against certain parasites.

This technical guide provides a comprehensive exploration of the spectroscopic techniques required to unambiguously identify and characterize **5-Nitro-1H-indazol-6-ol**. As a Senior Application Scientist, the following sections are structured not merely as a list of procedures, but as a logical workflow grounded in first principles. We will delve into the causality behind experimental choices, ensuring that each analytical step provides a layer of self-validating data. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to confirm the structure and purity of this important chemical entity.

## Chemical Identity:

- IUPAC Name: **5-nitro-1H-indazol-6-ol**
- Molecular Formula:  $C_7H_5N_3O_3$

- Molecular Weight: 179.13 g/mol
- CAS Number: 1082041-56-2



## Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure of an organic compound. For **5-Nitro-1H-indazol-6-ol**,  $^1\text{H}$  and  $^{13}\text{C}$  NMR are indispensable for confirming the substitution pattern on the bicyclic ring system.

### $^1\text{H}$ NMR Spectroscopy

Expertise & Experience: The Rationale The  $^1\text{H}$  NMR spectrum provides a direct map of the proton environments within the molecule. The chemical shift ( $\delta$ ) of each proton is highly sensitive to the electronic effects of neighboring functional groups. The electron-withdrawing nitro group ( $-\text{NO}_2$ ) at the C5 position will

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